molecular formula C8H9FN2S B2413953 (4-fluoro-3-methylphenyl)thiourea CAS No. 929562-31-2

(4-fluoro-3-methylphenyl)thiourea

Cat. No.: B2413953
CAS No.: 929562-31-2
M. Wt: 184.23
InChI Key: XYVGPDSMFNFXMU-UHFFFAOYSA-N
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Description

(4-fluoro-3-methylphenyl)thiourea is an organic compound with the molecular formula C8H9FN2S and a molecular weight of 184.24 g/mol It is a thiourea derivative, characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 3-position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluoro-3-methylphenyl)thiourea typically involves the reaction of 4-fluoro-3-methylaniline with thiocyanate under acidic conditions. The reaction proceeds as follows:

    Starting Materials: 4-fluoro-3-methylaniline and ammonium thiocyanate.

    Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid as the catalyst.

    Procedure: The 4-fluoro-3-methylaniline is dissolved in a suitable solvent, such as ethanol or water. Ammonium thiocyanate is then added to the solution, followed by the addition of hydrochloric acid. The mixture is stirred at room temperature for several hours.

    Product Isolation: The resulting product, this compound, is isolated by filtration, washed with water, and dried under reduced pressure.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4-fluoro-3-methylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiourea group can yield corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Scientific Research Applications

(4-fluoro-3-methylphenyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of tyrosinase and other thiol-containing enzymes.

    Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylthiourea: Lacks the methyl group at the 3-position.

    3-Methylphenylthiourea: Lacks the fluorine atom at the 4-position.

    Phenylthiourea: Lacks both the fluorine and methyl groups.

Uniqueness

(4-fluoro-3-methylphenyl)thiourea is unique due to the presence of both the fluorine atom and the methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other thiourea derivatives .

Properties

IUPAC Name

(4-fluoro-3-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2S/c1-5-4-6(11-8(10)12)2-3-7(5)9/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVGPDSMFNFXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=S)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929562-31-2
Record name (4-fluoro-3-methylphenyl)thiourea
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